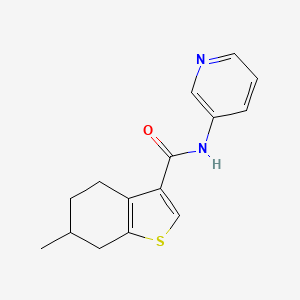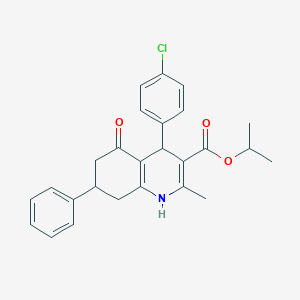
2,2,4-trimethyl-1-(2-phenylbutanoyl)-1,2-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-trimethyl-1-(2-phenylbutanoyl)-1,2-dihydroquinoline is a chemical compound that has been widely studied for its potential applications in various fields. It is a derivative of quinoline, which is a heterocyclic organic compound that contains a nitrogen atom in its ring structure. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively researched.
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-1-(2-phenylbutanoyl)-1,2-dihydroquinoline involves its ability to interact with various biological molecules such as enzymes, proteins, and DNA. It has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, thus reducing inflammation. It also has the ability to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
Studies have shown that 2,2,4-trimethyl-1-(2-phenylbutanoyl)-1,2-dihydroquinoline possesses various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also has the ability to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. In addition, it has been shown to possess antioxidant properties, which help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,2,4-trimethyl-1-(2-phenylbutanoyl)-1,2-dihydroquinoline in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to study the specific role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on 2,2,4-trimethyl-1-(2-phenylbutanoyl)-1,2-dihydroquinoline. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a fluorescent probe for the detection of metal ions in biological systems. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Synthesis Methods
The synthesis of 2,2,4-trimethyl-1-(2-phenylbutanoyl)-1,2-dihydroquinoline has been achieved using different methods. One of the most common methods involves the reaction of 2-methyl-4-phenyl-1,2-dihydroquinoline with 2-phenylbutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out at room temperature and the product is obtained in good yield.
Scientific Research Applications
2,2,4-trimethyl-1-(2-phenylbutanoyl)-1,2-dihydroquinoline has been studied for its potential applications in various fields of science. In the medical field, it has been shown to possess anti-inflammatory and antioxidant properties. It has also been studied for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been used as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
2-phenyl-1-(2,2,4-trimethylquinolin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO/c1-5-18(17-11-7-6-8-12-17)21(24)23-20-14-10-9-13-19(20)16(2)15-22(23,3)4/h6-15,18H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXZMDQNEOKMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2C3=CC=CC=C3C(=CC2(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-1-(2,2,4-trimethylquinolin-1(2H)-yl)butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide](/img/structure/B5212918.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B5212926.png)

![ethyl 2-(butyrylamino)-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5212945.png)
![2-(3-nitrophenyl)-1,2,2',3',5',6'-hexahydro-3H-spiro[isoquinoline-4,4'-pyran]-3-imine hydrobromide](/img/structure/B5212949.png)
![N,N-diethyl-2-(4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B5212951.png)

![2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene](/img/structure/B5212974.png)
![5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212985.png)
![ethyl 4-[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5212991.png)
![benzyl 4-{[(5-chloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B5213002.png)

![1-(3,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5213009.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5213013.png)